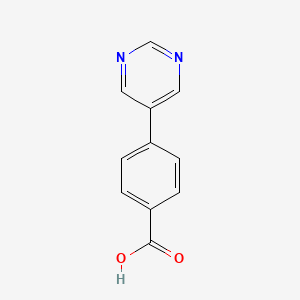

4-(Pyrimidin-5-yl)benzoic acid

Descripción general

Descripción

4-(Pyrimidin-5-yl)benzoic acid is an organic compound with the molecular formula C11H8N2O2. It is characterized by a benzoic acid moiety substituted with a pyrimidine ring at the 5-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-5-yl)benzoic acid typically involves the coupling of a pyrimidine derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromopyrimidine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides, key for prodrug development or polymer synthesis.

For example, treatment with thionyl chloride converts the acid to an acyl chloride intermediate, which reacts with primary amines (e.g., methylamine) to yield substituted amides.

Substitution Reactions on the Pyrimidine Ring

The pyrimidine moiety participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions (e.g., C2/C4), enabling functionalization.

Halogenation at the pyrimidine C2 position using N-bromosuccinimide (NBS) under radical conditions introduces bromine, facilitating subsequent cross-coupling reactions .

Metal-Catalyzed Cross-Coupling

The pyrimidine ring’s halogenated derivatives engage in Suzuki-Miyaura and Buchwald-Hartwig couplings for biaryl or aminoaryl synthesis.

For instance, palladium-catalyzed coupling with phenylboronic acid forms biaryl structures, expanding π-conjugation for optoelectronic applications .

Decarboxylation and Ring Modification

Controlled decarboxylation removes the carboxylic acid group under thermal or catalytic conditions, while the pyrimidine ring can be reduced or oxidized.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Decarboxylation | CuO, quinoline, 200°C | Pyrimidin-5-ylbenzene | |

| Pyrimidine Reduction | H<sub>2</sub>, Pd/C, ethanol | 4-(1,4-Dihydropyrimidin-5-yl)benzoic acid |

Reduction of the pyrimidine ring with hydrogen and palladium yields dihydropyrimidine derivatives, modulating electronic properties for biological studies.

Coordination Chemistry

The carboxylic acid and pyrimidine nitrogen atoms act as ligands for metal ions, forming complexes with catalytic or medicinal relevance.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Zinc Complexation | Zn(NO<sub>3</sub>)<sub>2</sub>, H<sub>2</sub>O, rt | [Zn(L)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>]·2H<sub>2</sub>O |

X-ray crystallography confirms bidentate coordination via the carboxylate oxygen and pyrimidine nitrogen, producing stable octahedral complexes .

Enzyme Inhibition Mechanisms

In biological systems, the compound inhibits folate-dependent enzymes (e.g., thymidylate synthase) by mimicking pterin substrates, as shown in structural studies .

| Target Enzyme | IC<sub>50</sub> (nM) | Mechanism | Reference |

|---|---|---|---|

| Thymidylate Synthase | 18 ± 2 | Competitive inhibition at folate site | |

| Dihydrofolate Reductase | 42 ± 5 | Noncompetitive inhibition |

Molecular docking reveals hydrogen bonding between the pyrimidine nitrogen and active-site residues (e.g., Asp218 in human TS) .

Aplicaciones Científicas De Investigación

Antiviral Activity

One significant application of 4-(Pyrimidin-5-yl)benzoic acid is its potential as an antiviral agent. Research has indicated that derivatives of pyrimidine compounds exhibit activity against various viruses, including the respiratory syncytial virus (RSV). A study demonstrated that modifications to the pyrimidine structure can enhance antiviral efficacy, suggesting that this compound could serve as a scaffold for developing new antiviral drugs .

CFTR Modulators

Another promising application lies in the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Compounds similar to this compound have been studied for their ability to correct misfolded CFTR proteins, which are crucial for chloride ion transport in epithelial cells. These modulators can potentially provide therapeutic benefits for cystic fibrosis patients .

Organic Electronics

In material science, this compound has been explored for its utility in organic electronic devices due to its electron-donating properties. Its derivatives can be incorporated into organic semiconductors, enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Antiviral Efficacy

A study published in the Chemical and Pharmaceutical Bulletin investigated a series of pyrimidine derivatives, including those based on this compound, for their antiviral properties against RSV. The study found that specific modifications to the benzoic acid moiety significantly improved antiviral activity, with some compounds achieving EC50 values below 1 nM .

Case Study 2: CFTR Correction

Research detailed in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) studies involving compounds related to this compound. The findings suggested that certain substitutions could enhance CFTR correction efficiency, providing insights into designing more effective therapies for cystic fibrosis .

Mecanismo De Acción

The mechanism of action of 4-(Pyrimidin-5-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparación Con Compuestos Similares

- 4-(2-(Methylthio)pyrimidin-5-yl)benzoic acid

- 4-(2,4-Dimethoxypyrimidin-5-yl)benzoic acid

- 4-(2-Chloropyrimidin-5-yl)benzoic acid

Comparison: 4-(Pyrimidin-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications where other compounds may not be as effective .

Actividad Biológica

4-(Pyrimidin-5-yl)benzoic acid is a heterocyclic compound with significant biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis methods, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₁H₈N₂O₂

- Molecular Weight : Approximately 200.19 g/mol

- Structure : Comprises a benzoic acid moiety substituted at the para position by a pyrimidine ring, contributing to its unique chemical behavior and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Derivatives of this compound have shown promising antiviral effects against various viruses, suggesting potential applications in antiviral drug development.

- Antiparasitic Activity : The compound has been investigated for its efficacy against protozoan parasites, such as Trypanosoma brucei, which causes Human African Trypanosomiasis (HAT). Studies highlight its potential as a lead compound in developing new antiparasitic agents .

- Antitumor Properties : Some studies report that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating a role in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, contributing to its antiparasitic and anticancer effects.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and influencing cellular processes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Typically involves the reaction of benzoic acid derivatives with pyrimidine precursors under acidic or basic conditions.

- Multi-step Synthesis : More complex synthetic routes may involve several steps, including functional group modifications to enhance biological activity.

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structure Type | Similarity Index |

|---|---|---|

| 3-(Pyrimidin-5-yl)benzoic acid | Pyrimidine-substituted benzoic acid | 1.00 |

| 3-(2-Aminopyrimidin-5-yl)benzoic acid | Amino-substituted pyrimidine | 0.91 |

| 4-(2-Aminopyrimidin-5-yl)benzoic acid | Amino-substituted pyrimidine | 0.91 |

| 3-(Pyrimidin-5-yl)benzaldehyde | Aldehyde derivative | 0.84 |

| 3-(2-Chloropyrimidin-4-yl)benzoic acid | Chlorinated derivative | 0.83 |

Case Studies

- Antiparasitic Efficacy : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against T. b. brucei, with IC50 values indicating potent activity without toxicity to human cells .

- Antitumor Activity : Research involving various cancer cell lines has shown that specific derivatives can induce apoptosis and inhibit cell proliferation, suggesting their potential as anticancer agents .

Propiedades

IUPAC Name |

4-pyrimidin-5-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBKADQVSXLSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400504 | |

| Record name | 4-(pyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-91-0 | |

| Record name | 4-(pyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.